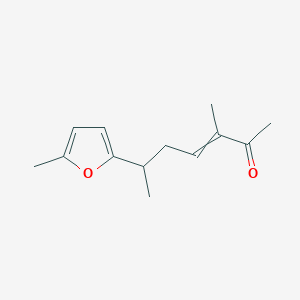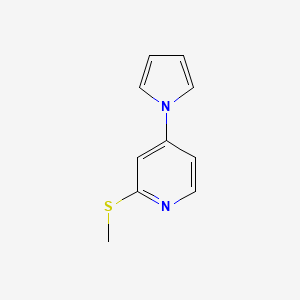![molecular formula C17H9N3 B12519997 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 685830-36-8](/img/structure/B12519997.png)
2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a pyrazine ring attached to a hex-3-ene-1,5-diyn-1-yl chain, which is further connected to a benzonitrile group
Métodos De Preparación
The synthesis of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the coupling of a pyrazine derivative with a hex-3-ene-1,5-diyn-1-yl intermediate, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the reduction of the alkyne and nitrile groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or benzonitrile rings are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can be compared with other similar compounds, such as:
2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: This compound features a pyridine ring instead of a pyrazine ring, which can lead to differences in chemical reactivity and biological activity.
2-[6-(Pyridin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Another similar compound with a pyridine ring at a different position, which can also affect its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
685830-36-8 |
|---|---|
Fórmula molecular |
C17H9N3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
2-(6-pyrazin-2-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C17H9N3/c18-13-16-9-6-5-8-15(16)7-3-1-2-4-10-17-14-19-11-12-20-17/h1-2,5-6,8-9,11-12,14H |
Clave InChI |
QKPFOYDOODMTLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC=CC#CC2=NC=CN=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



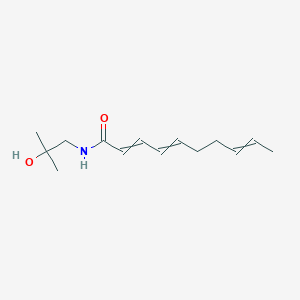
![2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B12519926.png)
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)


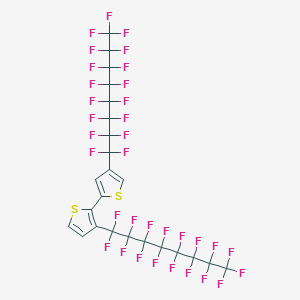

![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
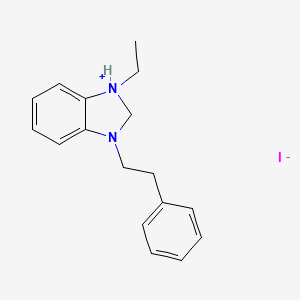
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
